

# A Comparative Analysis of the Reactivity of Pinacol Versus Other 1,2-Diols

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## Compound of Interest

Compound Name: Pinacol

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This guide provides an objective comparison of the chemical reactivity of **pinacol** (2,3-dimethylbutane-2,3-diol) with other common 1,2-diols, such as ethylene glycol and propylene glycol. The distinct structural features of **pinacol**, particularly the presence of two tertiary alcohol groups, confer unique reactivity profiles that are explored in detail through the lenses of rearrangement, oxidation, and esterification reactions. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and provides detailed experimental protocols for the reactions discussed.

## Executive Summary

**Pinacol** exhibits significantly different reactivity compared to less substituted 1,2-diols. Its propensity to undergo the **pinacol** rearrangement under acidic conditions to form **pinacolone** is a hallmark of its reactivity, driven by the formation of a stable tertiary carbocation. In contrast, other 1,2-diols may undergo this rearrangement less readily or favor other reaction pathways. In oxidation reactions, the steric hindrance around the hydroxyl groups in **pinacol** can influence the reaction rate and product distribution compared to unhindered diols. Similarly, in esterification reactions, steric factors play a crucial role in determining the rate of reaction.

## Data Presentation: Comparative Reactivity of 1,2-Diols

The following tables summarize quantitative data from various studies, highlighting the differences in reactivity between **pinacol** and other 1,2-diols.

Table 1: **Pinacol** Rearrangement

Diol	Acid Catalyst	Temperature (°C)	Reaction Time	Product	Yield (%)	Reference
Pinacol	H <sub>2</sub> SO <sub>4</sub>	25-30	15 min	Pinacolone	~90%	Fittig, 1860[1]
1,2-Propanediol	H <sub>2</sub> SO <sub>4</sub>	-	-	Propanal	-	[1]
Ethylene Glycol	H <sub>2</sub> SO <sub>4</sub>	High Temp	-	Acetaldehyde	-	[2]

Note: Quantitative comparative kinetic data under identical conditions is scarce in the literature. The conditions presented are indicative of the general reactivity.

Table 2: Oxidative Cleavage with Periodic Acid

Diol	Relative Rate (Ethylene Glycol = 1)	Products
Ethylene Glycol	1.00	2 x Formaldehyde
Propylene Glycol	0.65	Formaldehyde + Acetaldehyde
Pinacol	0.04	2 x Acetone

Data is generalized from kinetic studies of periodate oxidation of glycols.

Table 3: Relative Rates of Esterification with Acetic Acid

Diol	Catalyst	Temperature (°C)	Relative Rate
Ethylene Glycol	Amberlyst 36	60-90	High
Propylene Glycol	-	-	Moderate
Pinacol	H <sub>2</sub> SO <sub>4</sub>	-	Low (due to steric hindrance)

Note: Direct comparative kinetic studies under identical conditions are not readily available. The relative rates are inferred from general principles and individual studies.

## Key Reactions and Mechanistic Insights

### Pinacol Rearrangement

The **pinacol** rearrangement is an acid-catalyzed reaction of a 1,2-diol to form a carbonyl compound.[1] This reaction is particularly characteristic of **pinacol** due to the stability of the tertiary carbocation intermediate formed.

Mechanism:

- Protonation of a hydroxyl group: One of the hydroxyl groups is protonated by the acid catalyst to form a good leaving group (water).[3]
- Loss of water: The protonated hydroxyl group departs as a water molecule, generating a carbocation. In the case of **pinacol**, this is a stable tertiary carbocation.[3] For unsymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation.[1]
- 1,2-Alkyl or Hydride Shift: A neighboring alkyl or aryl group (or a hydrogen atom) migrates to the carbocation center. This migratory aptitude generally follows the order: aryl > hydride > alkyl.[4][5] The driving force for this step is the formation of a more stable, resonance-stabilized oxonium ion.[1]
- Deprotonation: The final step is the deprotonation of the oxonium ion to yield the final ketone or aldehyde product.[3]

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The higher reactivity of **pinacol** in this rearrangement compared to other 1,2-diols like ethylene glycol and propylene glycol can be attributed to the formation of a more stable tertiary carbocation intermediate. Primary and secondary diols would form less stable primary or secondary carbocations, making the rearrangement less favorable.

## Oxidation of 1,2-Diols

1,2-diols can be oxidatively cleaved at the C-C bond by reagents such as periodic acid ( $\text{HIO}_4$ ) or lead tetraacetate ( $\text{Pb}(\text{OAc})_4$ ). The reaction proceeds through a cyclic intermediate.

The reactivity of different 1,2-diols in this reaction is influenced by steric hindrance. **Pinacol**, with its bulky methyl groups, reacts slower than less substituted diols like ethylene glycol and propylene glycol. This is because the formation of the cyclic periodate ester intermediate is sterically hindered.

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## Esterification

The esterification of 1,2-diols with carboxylic acids is a standard reaction, typically catalyzed by an acid. The reactivity of the diol is significantly affected by steric hindrance around the hydroxyl groups.

**Pinacol**, with its two tertiary hydroxyl groups, undergoes esterification much more slowly than primary diols like ethylene glycol or diols with a primary and a secondary hydroxyl group like propylene glycol. The bulky methyl groups in **pinacol** impede the approach of the carboxylic acid to the hydroxyl oxygen, thus increasing the activation energy of the reaction.

## Experimental Protocols

### Experiment 1: Comparative Pinacol Rearrangement

Objective: To compare the relative reactivity of **pinacol** and 1,2-propanediol in an acid-catalyzed rearrangement.

#### Materials:

- **Pinacol**
- 1,2-Propanediol
- Concentrated Sulfuric Acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flasks, condensers, separatory funnel, distillation apparatus
- Gas chromatograph-mass spectrometer (GC-MS)

#### Procedure:

- **Reaction Setup:** In two separate round-bottom flasks, place equimolar amounts of **pinacol** and 1,2-propanediol.
- **Acid Addition:** Cool the flasks in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid to each flask with stirring.
- **Reaction Monitoring:** Allow the reactions to proceed at room temperature. At regular time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture.
- **Work-up of Aliquots:** Quench the reaction in the aliquot by adding it to a mixture of diethyl ether and saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- **Analysis:** Analyze the organic layer by GC-MS to determine the extent of conversion of the starting diol and the formation of the corresponding carbonyl product (**pinacolone** from **pinacol**, and propanal from 1,2-propanediol).

- Data Comparison: Plot the percentage conversion of each diol as a function of time to compare their relative reaction rates.

## Experiment 2: Comparative Oxidation with Periodic Acid

Objective: To compare the rates of oxidative cleavage of **pinacol**, ethylene glycol, and propylene glycol with periodic acid.

Materials:

- **Pinacol**
- Ethylene glycol
- Propylene glycol
- Periodic acid solution (standardized)
- Sodium thiosulfate solution (standardized)
- Potassium iodide
- Starch indicator solution
- Buffer solution (pH 7)
- Erlenmeyer flasks, burette, stopwatch

Procedure:

- Reaction Setup: In three separate Erlenmeyer flasks, prepare solutions of **pinacol**, ethylene glycol, and propylene glycol of known concentration in the buffer solution.
- Initiation of Reaction: To each flask, add a known excess of the standardized periodic acid solution and start a stopwatch simultaneously.
- Reaction Quenching and Titration: At specific time intervals (e.g., 2, 5, 10, 20 minutes), quench the reaction in an aliquot from each flask by adding an excess of potassium iodide solution. The unreacted periodic acid will oxidize iodide to iodine.

- Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution using starch as an indicator.
- Calculation: From the amount of thiosulfate used, calculate the amount of unreacted periodic acid at each time point.
- Data Analysis: Plot the concentration of the diol remaining versus time for each of the three diols. The initial rates of the reactions can be determined from the slopes of these plots, allowing for a quantitative comparison of their reactivity.

## Conclusion

The reactivity of 1,2-diols is highly dependent on their substitution pattern. **Pinacol**, a fully substituted 1,2-diol, exhibits unique reactivity, most notably its facile rearrangement to **pinacolone**, which is a direct consequence of the stability of the tertiary carbocation intermediate. In contrast, less substituted diols like ethylene glycol and propylene glycol show different reactivity profiles in rearrangement, oxidation, and esterification reactions, primarily due to the lower stability of their corresponding carbocation intermediates and reduced steric hindrance. Understanding these differences is crucial for synthetic chemists in designing reaction pathways and predicting product outcomes. The provided experimental protocols offer a framework for the direct, quantitative comparison of the reactivity of these important classes of compounds.

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